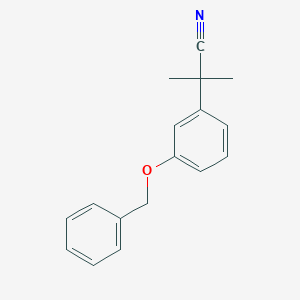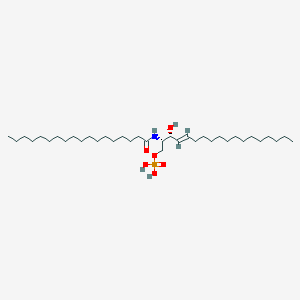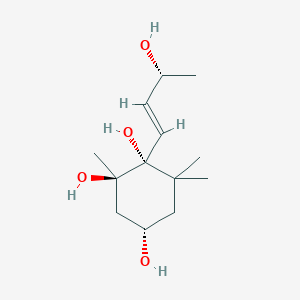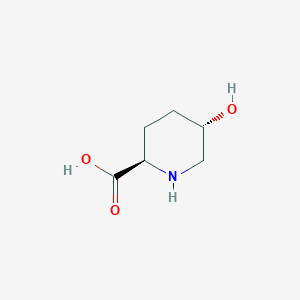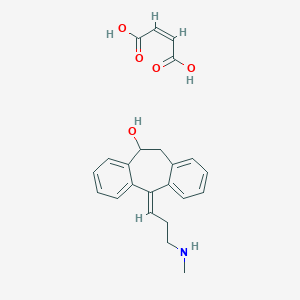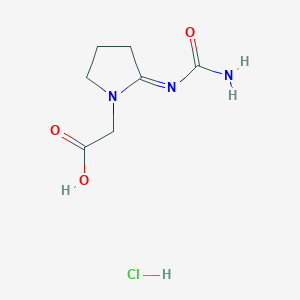
2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride, also known as ACPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ACPA is a selective agonist of the type 1 cannabinoid receptor (CB1), which is primarily expressed in the central nervous system.
Applications De Recherche Scientifique
2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurodegenerative diseases. 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride has been shown to have analgesic effects in animal models of pain, and its anti-inflammatory properties have been demonstrated in models of arthritis and colitis. 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride has also been investigated for its neuroprotective effects in models of Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.
Mécanisme D'action
2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride is a selective agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride leads to the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling pathways. The downstream effects of CB1 receptor activation include the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of gene expression.
Effets Biochimiques Et Physiologiques
2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of gene expression. 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride has been shown to increase the release of dopamine and acetylcholine in the striatum, which may contribute to its analgesic and neuroprotective effects. 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride has also been shown to inhibit the release of glutamate and GABA in the hippocampus, which may contribute to its anxiolytic and anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride in lab experiments is its selectivity for the CB1 receptor, which allows for the specific modulation of CB1 receptor signaling pathways. 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride also has a high affinity for the CB1 receptor, which allows for the use of lower concentrations in experiments. However, one of the limitations of using 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride is its potential for off-target effects, particularly at higher concentrations.
Orientations Futures
There are several future directions for the study of 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride, including the investigation of its potential therapeutic applications in other disease models, such as epilepsy and anxiety disorders. The development of novel 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride derivatives with improved pharmacokinetic properties and reduced off-target effects is also an area of active research. Additionally, the elucidation of the molecular mechanisms underlying the effects of 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride on neurotransmitter release and gene expression will provide valuable insights into the role of CB1 receptor signaling in normal and pathological conditions.
Méthodes De Synthèse
The synthesis of 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride involves the reaction of N-acylpyrrolidine with hydroxylamine hydrochloride, followed by the reaction with ethyl chloroformate. The final product is obtained by the reaction of the intermediate with glycine ethyl ester hydrochloride. The purity of 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride is crucial for its use in scientific research, and several methods have been developed for its purification, including recrystallization, column chromatography, and HPLC.
Propriétés
Numéro CAS |
151602-30-1 |
|---|---|
Nom du produit |
2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride |
Formule moléculaire |
C7H12ClN3O3 |
Poids moléculaire |
221.64 g/mol |
Nom IUPAC |
2-[(2E)-2-carbamoyliminopyrrolidin-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C7H11N3O3.ClH/c8-7(13)9-5-2-1-3-10(5)4-6(11)12;/h1-4H2,(H2,8,13)(H,11,12);1H/b9-5+; |
Clé InChI |
WYJQHPBKUJUJSP-UHFFFAOYSA-N |
SMILES isomérique |
C1C/C(=N\C(=O)N)/N(C1)CC(=O)O.Cl |
SMILES |
C1CC(=NC(=O)N)N(C1)CC(=O)O.Cl |
SMILES canonique |
C1CC(=NC(=O)N)N(C1)CC(=O)O.Cl |
Synonymes |
1-Carboxylmethyl-2-carbamidoiminopyrrolidine chlorhydrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




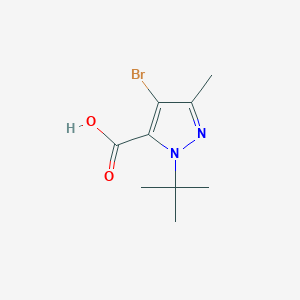
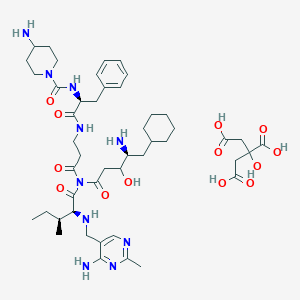
![(1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide](/img/structure/B139784.png)

